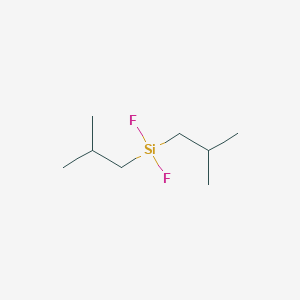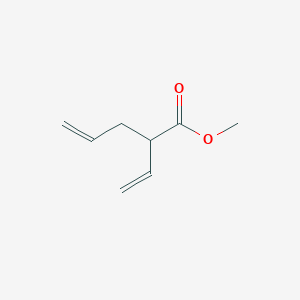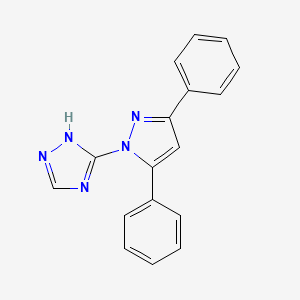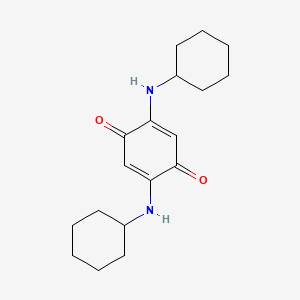
2,5-Cyclohexadiene-1,4-dione, 2,5-bis(cyclohexylamino)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Cyclohexadiene-1,4-dione, 2,5-bis(cyclohexylamino)- is an organic compound with a unique structure that includes a cyclohexadiene ring substituted with two cyclohexylamino groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Cyclohexadiene-1,4-dione, 2,5-bis(cyclohexylamino)- typically involves the reaction of 2,5-cyclohexadiene-1,4-dione with cyclohexylamine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and solvent, are optimized to achieve high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to accommodate the production demands, ensuring that the reaction is efficient and cost-effective. The use of continuous flow reactors and automated systems can enhance the production efficiency and consistency of the compound.
Chemical Reactions Analysis
Types of Reactions
2,5-Cyclohexadiene-1,4-dione, 2,5-bis(cyclohexylamino)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into hydroquinone derivatives.
Substitution: The amino groups can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation and reducing agents like sodium borohydride for reduction. Substitution reactions may involve reagents such as alkyl halides or acyl chlorides under appropriate conditions.
Major Products
The major products formed from these reactions include quinone and hydroquinone derivatives, as well as various substituted cyclohexadiene derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2,5-Cyclohexadiene-1,4-dione, 2,5-bis(cyclohexylamino)- has several scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis, facilitating the formation of complex molecules.
Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor or a ligand for receptor studies.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a component in drug delivery systems.
Industry: The compound is used in the production of polymers, dyes, and other industrial chemicals, leveraging its unique chemical properties.
Mechanism of Action
The mechanism of action of 2,5-Cyclohexadiene-1,4-dione, 2,5-bis(cyclohexylamino)- involves its interaction with molecular targets, such as enzymes or receptors. The compound can form stable complexes with these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the context of its application, whether in biological systems or industrial processes.
Comparison with Similar Compounds
Similar Compounds
2,5-Cyclohexadiene-1,4-dione, 2,5-bis(dimethylamino)-: This compound has dimethylamino groups instead of cyclohexylamino groups, leading to different chemical and physical properties.
2,5-Cyclohexadiene-1,4-dione, 2,5-bis(phenylamino)-: The presence of phenylamino groups imparts distinct characteristics compared to cyclohexylamino groups.
2,5-Cyclohexadiene-1,4-dione, 2,6-bis(1,1-dimethylethyl)-: This compound has tert-butyl groups, which affect its reactivity and applications.
Uniqueness
2,5-Cyclohexadiene-1,4-dione, 2,5-bis(cyclohexylamino)- is unique due to the presence of cyclohexylamino groups, which influence its reactivity, stability, and potential applications. The bulky cyclohexyl groups can provide steric hindrance, affecting the compound’s interactions with other molecules and its overall chemical behavior.
Properties
CAS No. |
1653-85-6 |
|---|---|
Molecular Formula |
C18H26N2O2 |
Molecular Weight |
302.4 g/mol |
IUPAC Name |
2,5-bis(cyclohexylamino)cyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C18H26N2O2/c21-17-12-16(20-14-9-5-2-6-10-14)18(22)11-15(17)19-13-7-3-1-4-8-13/h11-14,19-20H,1-10H2 |
InChI Key |
XLIUAPHHAGSADZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)NC2=CC(=O)C(=CC2=O)NC3CCCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


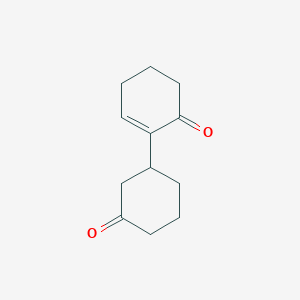
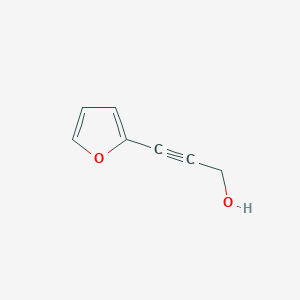

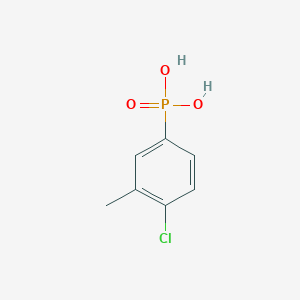
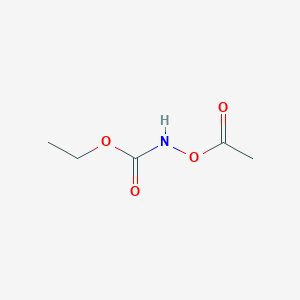
![4-Oxatricyclo[3.2.1.0~3,6~]octane](/img/structure/B14746332.png)
![N-[2-[5-[2-(3,5-dichloroanilino)-2-oxoethyl]sulfanyl-4-methyl-1,2,4-triazol-3-yl]ethyl]-2-fluorobenzamide](/img/structure/B14746337.png)
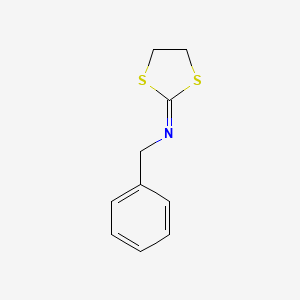
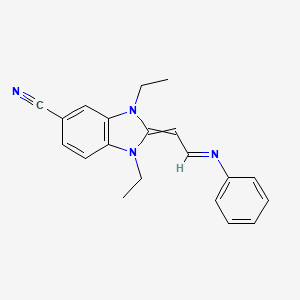
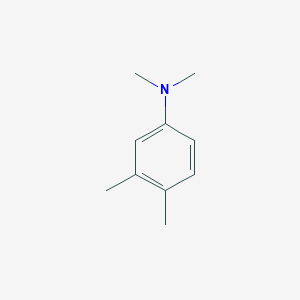
![Cyclopenta[c]pyrazole](/img/structure/B14746371.png)
